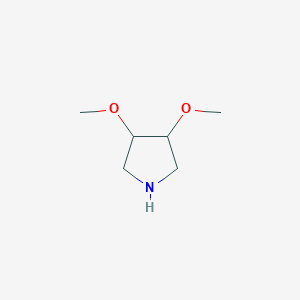

3,4-Dimethoxypyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

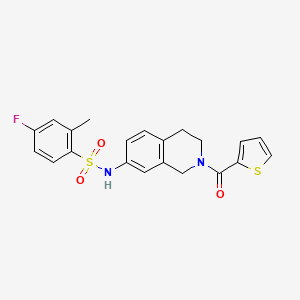

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine-based compounds, including 3,4-Dimethoxypyrrolidine, can be achieved through two main synthetic strategies :

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxypyrrolidine is characterized by a five-membered pyrrolidine ring with two methoxy groups attached at the 3rd and 4th positions . The molecular formula is C6H13NO2 and the molecular weight is 131.17292 .

Chemical Reactions Analysis

Pyrrolidine-based compounds, including 3,4-Dimethoxypyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxypyrrolidine include its molecular weight, which is 167.64 . It is a solid at room temperature and is stored under an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

The electrooxidation of 3,4-diarylpyrrole, a derivative of 3,4-Dimethoxypyrrolidine, was investigated to understand its electropolymerization and oxidative coupling processes. This study helps in understanding the polymerization process and the stability of the σ-dimer dication, which is crucial for the development of advanced polymeric materials (Czichy et al., 2016).

Anticancer Research

Research has explored the synthesis of compounds with 3,4-Dimethoxypyrrolidine moieties for their potential use in anticancer therapies. The study found that certain derivatives showed moderate antitumor potential against specific tumor cell lines, indicating the compound's relevance in the development of new anticancer drugs (Rostom et al., 2011).

Plant Growth Research

3,4-Dimethoxypyrrolidine derivatives have been used as plant growth retardants in agriculture and horticulture. Their role as inhibitors of cytochrome P-450 dependent monooxygenases offers valuable insights into the regulation of terpenoid metabolism, which is critical for understanding plant growth and development (Grossmann, 1990).

Synthesis of Novel Compounds

The synthesis of novel compounds using 3,4-Dimethoxypyrrolidine has been studied, with findings indicating potential applications in developing new chemical structures and materials. This includes the formation of new alkaloidal systems and the exploration of their properties (Nagarajan et al., 1994).

Conductive and Magnetic Properties

Research on poly(3,4-dimethoxypyrrole) has revealed unique conductive and magnetic properties. This study contributes to the understanding of the material's electrochemical behavior, which is significant for applications in electronics and materials science (Zotti et al., 2000).

Oligoribonucleotide Synthesis

3,4-Dimethoxypyrrolidine has been used as a protecting group in the synthesis of oligoribonucleotides. This finding is crucial for the field of molecular biology and genetics, as it assists in the development of synthetic RNA sequences for research and therapeutic applications (Takaku et al., 1986).

Anti-Proliferative Activity

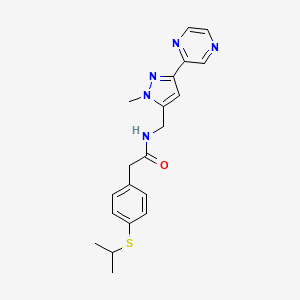

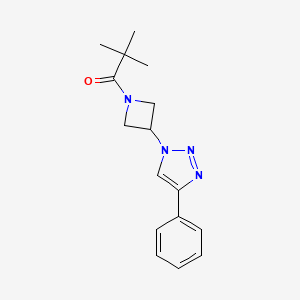

Pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized with 3,4-Dimethoxypyrrolidine, demonstrating significant anti-proliferative activities against human prostate cancer cells. This research is significant for the development of new anticancer agents (Ince et al., 2020).

Photophysical Studies

Studies on 3,4-Dimethoxypyrrolidine derivatives have explored their photophysical properties, contributing to the field of photochemistry and material science. This research helps in understanding the light-absorbing and emitting properties of these compounds, which can be applied in designing optical and electronic devices (Duan et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dimethoxypyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROOPTGQTSCWCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563983 |

Source

|

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxypyrrolidine | |

CAS RN |

55619-48-2 |

Source

|

| Record name | 3,4-Dimethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)

![2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2637251.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637253.png)

![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)quinoxaline](/img/structure/B2637263.png)